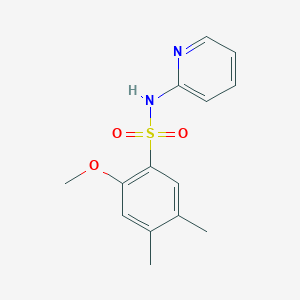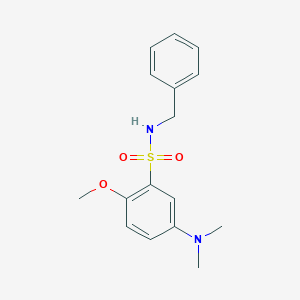![molecular formula C19H16BrNO5S B272646 Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)
Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate is a chemical compound that is used in scientific research. It is a member of the benzoate ester family and is commonly referred to as MBSA. MBSA is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. It has a molecular weight of 462.35 g/mol and a melting point of 193-195°C.
Mécanisme D'action
MBSA works by binding to organic anions and fluorescing when exposed to light. This allows researchers to track the movement of organic anions in biological systems. MBSA has been shown to bind to hOAT1 and OATP1B1 with high affinity and specificity.
Biochemical and Physiological Effects:
MBSA has no known biochemical or physiological effects on humans. It is only used in scientific research and is not intended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MBSA in lab experiments is its high specificity and affinity for organic anions. This allows researchers to study the interaction of organic anions with specific transporters and proteins. However, one limitation of using MBSA is its limited solubility in aqueous solutions. This can make it difficult to use in some experiments.
Orientations Futures
There are many future directions for the use of MBSA in scientific research. One direction is the study of the interaction of MBSA with other organic anion transporters and proteins. Another direction is the development of new fluorescent probes based on the structure of MBSA. Additionally, MBSA could be used to study the transport of organic anions in different biological systems, such as plants and bacteria.
Méthodes De Synthèse
MBSA can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 2-aminobenzoic acid. This reaction produces 2-[(4-methoxy-1-naphthyl)sulfonyl]amino]benzoic acid. The second step involves the reaction of the product from step one with thionyl chloride and then with methyl bromide. This reaction produces MBSA.
Applications De Recherche Scientifique
MBSA is used in scientific research as a fluorescent probe to study the binding and transport of organic anions in biological systems. It is also used as a labeling reagent to study the structure and function of proteins. MBSA has been used to study the interaction of organic anions with the human organic anion transporter 1 (hOAT1) and the organic anion transporting polypeptide 1B1 (OATP1B1).
Propriétés
Nom du produit |
Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate |
|---|---|
Formule moléculaire |
C19H16BrNO5S |
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
methyl 2-bromo-5-[(4-methoxynaphthalen-1-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C19H16BrNO5S/c1-25-17-9-10-18(14-6-4-3-5-13(14)17)27(23,24)21-12-7-8-16(20)15(11-12)19(22)26-2/h3-11,21H,1-2H3 |
Clé InChI |
KOLWEMVVGQYGTB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=C(C=C3)Br)C(=O)OC |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=C(C=C3)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















